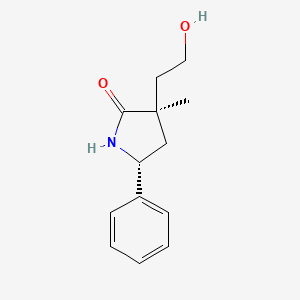
(3R,5R)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable ketone under controlled conditions to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran and catalysts such as pivalic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of reagents like thionyl chloride or tosyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
Scientific Research Applications
(3R,5R)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it can interact with enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[[(2S)-2methylbutanoyl]oxy]-1,2,6,7,8,8ahexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid: This compound shares a similar chiral structure and is used in the synthesis of statins.
Pyrimidinedione compounds: These compounds have similar pharmacological properties and are used in the treatment of cardiovascular diseases.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3R,5R)-3-(2-hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-13(7-8-15)9-11(14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13+/m1/s1 |
InChI Key |
FQZQRMNEPYZPSF-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](NC1=O)C2=CC=CC=C2)CCO |
Canonical SMILES |
CC1(CC(NC1=O)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















